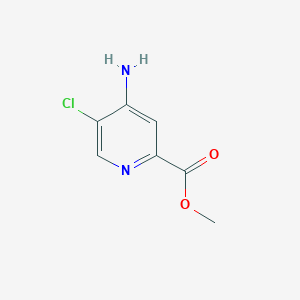

Methyl 4-amino-5-chloropicolinate

Description

Methyl 4-amino-5-chloropicolinate is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group at position 4, a chlorine atom at position 5, and a methyl ester at position 2. Key characteristics of such compounds include their role as intermediates in pharmaceuticals, agrochemicals, and coordination chemistry due to their electron-rich pyridine backbone and functional group versatility .

Properties

Molecular Formula |

C7H7ClN2O2 |

|---|---|

Molecular Weight |

186.59 g/mol |

IUPAC Name |

methyl 4-amino-5-chloropyridine-2-carboxylate |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10) |

InChI Key |

YGFVDRVENJXZNI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-chloropicolinate typically involves a multi-step process. One common method starts with the chlorination of picolinic acid to produce 4-chloropicolinic acid. This intermediate is then esterified using methanol in the presence of a catalyst to yield Methyl 4-chloropicolinate . The amino group is introduced through a subsequent reaction, such as nitration followed by reduction, to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Ester Aminolysis

The methyl ester group undergoes aminolysis with primary or secondary amines to form amides. This reaction is catalyzed by 6-halo-2-pyridones, such as 6-chloro-2-pyridone (13a ), under optimized conditions :

| Conditions | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Benzylamine (1.2 eq.) | 6-chloro-2-pyridone (20 mol%) | Toluene | 110°C, 72 h | 99% |

The mechanism involves dual hydrogen bonding between the catalyst and substrates, activating the ester carbonyl and amine nucleophile .

Nucleophilic Aromatic Substitution

The amino group at position 4 participates in deaminative chlorination using Pyry-BF₄ (1 ) and MgCl₂ in acetonitrile :

| Reaction | Conditions | Yield |

|---|---|---|

| Deaminative chlorination to 5-chloro derivative | Pyry-BF₄ (1.5 eq.), MgCl₂ (5 eq.), CH₃CN, 140°C, 16 h | 85% |

This method selectively replaces the NH₂ group with Cl, avoiding side reactions common in Sandmeyer conditions .

Sulfonamide Formation

The aromatic amino group reacts with sulfonyl chlorides to form sulfonamides. For example, 4-methoxybenzenesulfonyl chloride reacts in dichloromethane (DCM) with DIPEA as a base :

| Reagent | Base | Solvent | Time | Yield |

|---|---|---|---|---|

| 4-Methoxybenzenesulfonyl chloride | DIPEA | DCM | 4 h, RT | 72% |

This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center.

Transesterification

The methyl ester undergoes transesterification with alcohols in the presence of titanium(IV) isopropoxide :

| Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| Titanium(IV) isopropoxide, MeOH, reflux | Titanium(IV) isopropoxide | Corresponding alkyl ester | >90% |

This method enables the synthesis of diverse ester derivatives for further functionalization.

Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed under basic conditions. For example, KOH in methanol at elevated temperatures (180°C, autoclave) cleaves the ester to the carboxylic acid :

| Conditions | Base | Temperature | Pressure | Yield |

|---|---|---|---|---|

| KOH (3.1 eq.), MeOH | KOH | 180°C | 12.5 bar | 84% |

Cross-Coupling Reactions

The chloro substituent at position 5 participates in palladium-catalyzed cross-coupling reactions. For example, Stille coupling with tributyl(vinyl)stannane yields alkenyl derivatives :

| Reagent | Catalyst | Conditions | Yield |

|---|---|---|---|

| Tributyl(vinyl)stannane | Pd(PPh₃)₂Cl₂ | 1,2-Dichloroethane, 130°C | 78% |

Functionalization via Iodination

The pyridine ring undergoes iodination at position 3 using periodic acid and iodine in methanol :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Periodic acid, I₂ | MeOH, RT, 24 h | 3-Iodo-4-amino-5-chloro derivative | 65% |

Scientific Research Applications

Methyl 4-amino-5-chloropicolinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-chloropicolinate involves its interaction with specific molecular targets. The amino and chloro groups on the pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Methyl 4-amino-3,5,6-trichloropicolinate

Structural Features: This analog has three chlorine atoms at positions 3, 5, and 6, with an amino group at position 3.

- Molecular Formula : C₇H₅Cl₃N₂O₂

- Molecular Weight : 255.49 g/mol

- Synthesis : Produced via microwave-assisted reaction using Pd(II) catalysts and cesium fluoride in 1,4-dioxane/water at 120°C .

- Higher halogen content may reduce nucleophilicity at the pyridine ring compared to Methyl 4-amino-5-chloropicolinate.

Methyl 4-chloropicolinate

Structural Features: Lacks the amino group at position 4, retaining only the chlorine atom at position 4 and the methyl ester.

- Molecular Formula: C₇H₆ClNO₂

- Synthesis : Derived from 4-chloropyridine-2-carboxylic acid via esterification .

- Key Differences: Absence of the amino group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents. Lower reactivity in substitution reactions due to the electron-withdrawing chlorine without compensating electron-donating amino group.

Ethyl 4-chloro-5-Methylpicolinate

Structural Features : Ethyl ester at position 2, chlorine at position 4, and a methyl group at position 4.

- Molecular Formula: C₁₀H₁₁ClNO₂

- Synthesis: Not explicitly detailed, but esterification methods similar to methyl analogs are inferred .

- Methyl substitution at position 5 may hinder electrophilic substitution reactions relative to the amino group in this compound.

Brominated Analogs (e.g., Methyl 5-bromopicolinate)

Structural Features : Bromine substituent at position 5 instead of chlorine.

Biological Activity

Methyl 4-amino-5-chloropicolinate (MACP) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly against various strains of Mycobacterium tuberculosis (Mtb) and its application in herbicides. This article reviews the biological activity of MACP, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula: C₈H₈ClN₃O₂

- Molecular Weight: 201.62 g/mol

The compound features a chlorinated pyridine ring that is crucial for its biological activity. The presence of electronegative substituents on the aromatic rings enhances its hydrophilicity, which is believed to contribute to its anti-tubercular properties.

Research indicates that MACP and its derivatives exhibit significant antimycobacterial activity. The mechanism appears to involve:

- Inhibition of ATP Synthase: Similar to other compounds targeting Mtb, MACP may inhibit the ATP synthase enzyme, crucial for energy production in bacterial cells .

- Disruption of Cell Wall Synthesis: The compound's structural properties allow it to interfere with the synthesis of mycolic acids in the bacterial cell wall, leading to cell lysis and death .

Antimycobacterial Activity

A study synthesized a series of chloropicolinate derivatives, including MACP, and evaluated their activity against Mtb H37Rv. The results showed that certain derivatives exhibited potent anti-TB activity with minimal cytotoxic effects on human macrophages:

| Compound ID | MIC (µM) | Cytotoxicity (CC50 µM) | Notes |

|---|---|---|---|

| MACP | 5.08 | >100 | Effective against Mtb with low toxicity |

| Compound 16 | 4.50 | >100 | Highest activity among tested derivatives |

| Compound 19 | 4.75 | >100 | Notable for increased hydrophilicity |

The study concluded that the compounds with electronegative substituents showed enhanced anti-TB activity due to increased polarity .

Herbicidal Activity

In addition to its antimycobacterial properties, MACP has been explored for its herbicidal potential. Compounds derived from chloropicolinate structures have demonstrated effectiveness against various weeds while maintaining low toxicity towards beneficial organisms:

| Herbicide Type | Target Weeds | Efficacy (%) |

|---|---|---|

| Chloropicolinate Amides | Common Lambsquarters | 85 |

| Urea Derivatives | Dandelion | 90 |

These findings suggest that MACP and its derivatives can be utilized in agricultural applications as selective herbicides .

Case Studies

- Anti-Tuberculosis Activity : A recent study highlighted the synthesis of several derivatives based on MACP, focusing on their efficacy against both replicating and non-replicating forms of Mtb. The lead compound demonstrated a significant reduction in colony-forming units (CFU) in hypoxic conditions, indicating potential for treating latent TB infections .

- Toxicity Assessment : In evaluating the safety profile of MACP, researchers conducted cytotoxicity assays on human cell lines. The results indicated that MACP derivatives exhibited a high therapeutic index, making them suitable candidates for further development as anti-TB agents without compromising human cell viability .

- Environmental Impact : Studies assessing the environmental impact of chloropicolinate herbicides suggest that while effective against target weeds, these compounds should be monitored for potential ecological consequences due to their toxicity profiles in non-target species .

Q & A

What are the validated synthetic routes for Methyl 4-amino-5-chloropicolinate, and how can purity be optimized?

Basic Research Focus

The compound is typically synthesized via nucleophilic substitution or esterification of precursor pyridine derivatives. For example, refluxing 4-amino-5-chloropicolinic acid with methanol in the presence of a sulfuric acid catalyst under anhydrous conditions yields the methyl ester . Purity optimization involves:

- Chromatographic techniques : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate high-purity fractions.

- Crystallization : Recrystallization from ethanol or ethyl acetate improves crystallinity and removes polar impurities .

- Spectroscopic validation : Confirm purity via -NMR (e.g., singlet at δ 3.9 ppm for methyl ester) and LC-MS (expected [M+H] at m/z 187.5) .

How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

Advanced Research Focus

Contradictions in bioactivity data (e.g., variable IC values) may arise from differences in assay conditions or structural modifications. Methodological approaches include:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., reference inhibitors) to minimize variability .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chloro vs. fluoro at position 5) using molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes .

- Meta-analysis : Aggregate data from multiple studies (e.g., Web of Science-indexed papers) to identify trends and outliers .

What advanced analytical techniques are recommended for characterizing degradation products of this compound under stressed conditions?

Advanced Research Focus

Stability studies (e.g., exposure to heat, light, or acidic/basic conditions) require:

- High-resolution mass spectrometry (HR-MS) : Identify degradation products via exact mass (e.g., Q-TOF instruments with <2 ppm error) .

- NMR spectroscopy : -NMR can detect hydrolysis of the ester group (disappearance of carbonyl signal at ~165 ppm) .

- Forced degradation protocols : Follow ICH guidelines (e.g., 0.1 M HCl/NaOH at 60°C for 48 hours) to simulate hydrolytic pathways .

How can computational modeling enhance the design of this compound analogs for targeted drug delivery?

Advanced Research Focus

Computational strategies include:

- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors at pyridine-N and ester carbonyl) .

- ADMET prediction : Tools like SwissADME assess bioavailability (%ABS >50) and blood-brain barrier penetration (logBB <0.3) .

- Molecular dynamics simulations : GROMACS can evaluate ligand-protein complex stability (e.g., RMSD <2 Å over 100 ns) .

What methodologies are employed to validate the compound’s role as a synthetic intermediate in multicomponent reactions?

Basic Research Focus

Key steps include:

- Reaction monitoring : In-situ FTIR tracks ester group consumption (disappearance of C=O stretch at ~1720 cm) .

- Intermediate trapping : Use quenching agents (e.g., DO) to isolate and characterize transient species via -NMR .

- Yield optimization : Screen catalysts (e.g., DMAP vs. pyridine) and solvents (e.g., DMF vs. THF) under microwave-assisted conditions (50–80°C, 30 min) .

How should researchers address conflicting spectroscopic data when assigning the structure of novel derivatives?

Advanced Research Focus

Ambiguities in structural assignments (e.g., regioisomerism) require:

- 2D-NMR experiments : HSQC and HMBC correlations confirm connectivity (e.g., methyl ester protons coupling to C-2 carbonyl) .

- X-ray crystallography : Resolve absolute configuration (e.g., CCDC deposition for public validation) .

- Isotopic labeling : Synthesize -labeled analogs to confirm peak assignments in complex spectra .

What are the best practices for integrating this compound into high-throughput screening (HTS) workflows?

Advanced Research Focus

For HTS compatibility:

- Library design : Include derivatives with varying substituents (e.g., amino → nitro groups) to explore chemical space .

- Automated synthesis : Use liquid handlers (e.g., Chemspeed) for parallel synthesis of 96-well plate libraries .

- Data management : Process raw HTS data (e.g., IC values) with KNIME or Pipeline Pilot to generate heatmaps and dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.